molecular formula C5H9IN4 B1436256 4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 1803603-86-2

4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide

Cat. No. B1436256
M. Wt: 252.06 g/mol
InChI Key: TVPMCYDMNGHZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide is a compound that belongs to the class of 1,2,4-triazoles . 1,2,4-triazoles are heterocyclic organic compounds that consist of a 1,2,4-triazole substituted with an amino group .


Synthesis Analysis

The synthesis of 1,2,4-triazoles involves several methods. One method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to create 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
    • They have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
    • The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
  • Synthetic Chemistry

    • 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
    • Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
    • This one-pot reaction takes place under mild conditions for the synthesis of various types of aryl-3-amino-1,2,4-triazoles with excellent efficiencies .
  • Agricultural Chemistry

    • 1,2,4-Triazole derivatives have been found to exhibit excellent fungicidal activities .
    • They are used in the synthesis of pesticides .
    • The interface between the plant host and the biotrophic pathogen represents a major battleground for plant-pathogen interactions .
  • Material Sciences

    • 1,2,4-Triazoles are used in material sciences due to their unique structure and properties .
    • They are also used in the synthesis of dyes .
  • Organic Catalysts

    • 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
    • They are used as organic catalysts .
  • Biochemistry

    • 1,2,4-Triazoles have been used in biochemistry .
    • They are important structural fragments and as biologically active compounds .
  • Antiviral Applications

    • 1,2,4-Triazole derivatives have been found to exhibit antiviral activities .
    • They are used in the synthesis of antiviral drugs .
  • Anti-inflammatory Applications

    • 1,2,4-Triazoles have been found to exhibit anti-inflammatory activities .
    • They are used in the synthesis of anti-inflammatory drugs .
  • Anticancer and Antitumor Applications

    • 1,2,4-Triazoles have been found to exhibit anticancer and antitumor activities .
    • They are used in the synthesis of anticancer and antitumor drugs .
  • Anticonvulsant Applications

    • 1,2,4-Triazoles have been found to exhibit anticonvulsant activities .
    • They are used in the synthesis of anticonvulsant drugs .
  • Antioxidant Applications

    • 1,2,4-Triazoles have been found to exhibit antioxidant activities .
    • They are used in the synthesis of antioxidant drugs .
  • Antitubercular Applications

    • 1,2,4-Triazoles have been found to exhibit antitubercular activities .
    • They are used in the synthesis of antitubercular drugs .

properties

IUPAC Name

4-cyclopropyl-1,2,4-triazol-3-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.HI/c6-5-8-7-3-9(5)4-1-2-4;/h3-4H,1-2H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPMCYDMNGHZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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